molecular formula C6H14ClNO2S B3011217 Ethyl (2R)-2-amino-3-(methylsulfanyl)propanoate hydrochloride CAS No. 52799-91-4

Ethyl (2R)-2-amino-3-(methylsulfanyl)propanoate hydrochloride

Cat. No.: B3011217
CAS No.: 52799-91-4
M. Wt: 199.69
InChI Key: VSVWQMIGAVLMCJ-JEDNCBNOSA-N
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Description

Ethyl (2R)-2-amino-3-(methylsulfanyl)propanoate hydrochloride is a specific form of an ethyl propanoate compound. Ethyl propanoate is a type of ester, which is an organic compound made by replacing the hydrogen of an acid by an alkyl or other organic group . The specific compound you mentioned seems to have additional functional groups, including an amino group and a methylsulfanyl group.

Scientific Research Applications

1. Polymorphism Characterization

Research on polymorphic forms of related compounds, such as ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride, showcases the complexity of characterizing solid forms in pharmaceutical development. Spectroscopic and diffractometric techniques play a crucial role in distinguishing these polymorphs, which is vital for understanding their physical and chemical properties (Vogt et al., 2013).

2. Biocatalysis in Drug Metabolism

Biocatalysis offers an innovative approach to the synthesis of drug metabolites, providing a more accurate structure characterization, especially in terms of regio- and stereochemistry. This is exemplified by the preparation of mammalian metabolites of biaryl-bis-sulfonamide compounds using microbial systems, highlighting the potential of biocatalysis in drug discovery and development (Zmijewski et al., 2006).

3. Synthetic Chemistry

The field of synthetic chemistry utilizes this compound and its derivatives for creating complex molecules. For instance, the synthesis of α-sulfanyl-β-amino acid derivatives using nanocrystalline magnesium oxide illustrates the compound's role as a building block in producing biologically active pharmaceuticals (Kantam et al., 2010).

4. Molecular Interactions and Crystal Packing

The study of molecular interactions, such as N⋯π and O⋯π, in the crystal packing of similar compounds reveals the nuanced forces at play in solid-state chemistry. These interactions influence the material properties and are critical for the design of molecular materials with specific functions (Zhang et al., 2011).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Properties

IUPAC Name

ethyl (2R)-2-amino-3-methylsulfanylpropanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2S.ClH/c1-3-9-6(8)5(7)4-10-2;/h5H,3-4,7H2,1-2H3;1H/t5-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSVWQMIGAVLMCJ-JEDNCBNOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CSC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CSC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52799-91-4
Record name ethyl (2R)-2-amino-3-(methylsulfanyl)propanoate hydrochloride
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